Antiplasmodial Activity in NF54 P. falciparum: Primary Screen Differentiation at 2 µM
In a 2022 high-throughput phenotypic screen against the NF54 strain of Plasmodium falciparum, N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide tested at a single-point concentration of 2 µM for 72 hours produced a Z-score of −4.48 in the nanoGlo primary assay [1]. A Z-score below −3 is conventionally considered a strong hit in HTS campaigns, placing this compound firmly in the active region. In the confirmatory nanoGlo assay, however, activity dropped to −9.0% inhibition, while the confirmatory pLDH assay showed minimal signal, suggesting assay-technology-dependent readout variability rather than true dose-dependent antiplasmodial activity [1]. This pattern — strong primary hit followed by loss of activity in orthogonal confirmatory assays — is a known artifact of certain chemotypes interfering with luciferase-based detection systems. This compound thus serves as an important reference negative control for assay validation in antimalarial screening cascades, distinguishing it from genuinely active benzodioxole antimalarials.
| Evidence Dimension | Antiplasmodial activity (P. falciparum NF54, primary vs. confirmatory assays) |
|---|---|
| Target Compound Data | Primary screen (nanoGlo): Z-score = −4.48 at 2 µM; Confirmatory (nanoGlo): −9.0% inhibition; Confirmatory (pLDH): negligible signal |
| Comparator Or Baseline | HTS hit threshold: Z-score ≤ −3; True antimalarial hits typically confirm across orthogonal assay platforms (e.g., chloroquine confirms in both nanoGlo and pLDH) |
| Quantified Difference | Z-score of −4.48 meets hit criteria, but discrepancy between primary (nanoGlo) and confirmatory (pLDH) assays indicates luciferase interference artifact; no true antiplasmodial IC₅₀ could be assigned |
| Conditions | P. falciparum NF54 strain; 2 µM single-point; 72 h incubation; nanoGlo primary assay, nanoGlo confirmatory, pLDH confirmatory; ChEMBL assay IDs CHEMBL4888485/CHEMBL4888486/CHEMBL4888487; document year 2022 |
Why This Matters
This compound's divergent behavior across antimalarial assay platforms makes it a valuable negative-control tool for distinguishing genuine antiplasmodial hits from luciferase-interfering false positives in benzodioxole screening libraries.
- [1] ChEMBL Activity Data for CHEMBL4906455. Assays CHEMBL4888485, CHEMBL4888486, CHEMBL4888487. Primary and confirmatory screens against P. falciparum NF54 at 2 µM. European Bioinformatics Institute, 2022. View Source
